molecular formula C9H13N B038976 N-Methylphenethylamine CAS No. 589-08-2

N-Methylphenethylamine

Cat. No.: B038976
CAS No.: 589-08-2
M. Wt: 135.21 g/mol
InChI Key: SASNBVQSOZSTPD-UHFFFAOYSA-N
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Description

N-Methylphenethylamine is a natural product found in Senegalia berlandieri, Senegalia roemeriana, and other organisms with data available.

Scientific Research Applications

  • Biosynthesis in Plants : N-methylphenethylamine is biosynthesized in the cactus Dolichothele sphaerica, with phenethylamine as a precursor. This compound is significant in the Cactaceae family for alkaloid production (Keller, 1980).

  • Effects in Food : Found in vegetable foodstuffs, this compound acts as an indirect sympathomimetic agent. Its circulatory effects are weaker compared to epinephrine, ranging from 1/80 to 1/100 of epinephrine's effects (Marquardt, Classen, & Schumacher, 1976).

  • Neuroscience Research : Derivatives of 4-aminophenethylamine, which include this compound, can selectively inhibit monoamine oxidase in neuronal cells. This selective inhibition is potentially beneficial for neuronal health (Florvall, Fagervall, Ask, & Ross, 1986).

  • Monoamine Oxidase Inhibition : Certain derivatives of this compound show potential in inhibiting monoamine oxidase, which could be relevant in the treatment of various neurological conditions (Ferguson & Keller, 1975).

  • Chemical Synthesis : this compound is involved in chemical reactions like lithiation, demonstrating its importance in synthetic chemistry (Clark & Jahangir, 1993).

  • Toxicology Studies : N,N-dimethylamphetamine, a compound related to this compound, has been studied for its neurotoxic potential compared to methamphetamine (Ricaurte, Delanney, Irwin, Witkin, Katz, & Langston, 1989).

  • Detection in Supplements : this compound can be detected and quantified in sports dietary supplements using NMR spectroscopy, highlighting its relevance in sports medicine and doping control (Zhao, Wang, Avula, & Khan, 2018).

Mechanism of Action

Target of Action

N-Methylphenethylamine (NMPEA) is an endogenous compound in humans . It is an isomer of amphetamine and shares the same biomolecular target, TAAR1 . TAAR1 is a G protein-coupled receptor that modulates catecholamine neurotransmission .

Mode of Action

NMPEA interacts with its target, TAAR1, to modulate catecholamine neurotransmission . This interaction can influence the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, attention, and the body’s stress response .

Biochemical Pathways

NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .

Pharmacokinetics

The pharmacokinetics of NMPEA involve its metabolism by phenylethanolamine N-methyltransferase and monoamine oxidase . It has been detected in human urine , indicating that it is excreted by the kidneys.

Result of Action

The molecular and cellular effects of NMPEA’s action are primarily related to its modulation of catecholamine neurotransmission . By interacting with TAAR1, NMPEA can influence the release of neurotransmitters, potentially affecting mood, attention, and stress response .

Action Environment

The action, efficacy, and stability of NMPEA can be influenced by various environmental factors. For instance, the presence of monoamine oxidase inhibitors can affect the metabolism of PEA into NMPEA . Additionally, the concentration of NMPEA can vary in different foodstuffs and plant species , which may influence its availability and effects in the body.

Safety and Hazards

N-Methylphenethylamine is classified as a combustible liquid and is harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The 2-phenethylamine motif, which includes N-Methylphenethylamine, is widely present in nature and has a central role in various biological processes. Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

NMPEA interacts with various enzymes and proteins. It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . NMPEA is an isomer of amphetamine with the same biomolecular target, TAAR1, a G protein-coupled receptor which modulates catecholamine neurotransmission .

Cellular Effects

It is known to modulate catecholamine neurotransmission, which can influence cell function . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-Methylphenethylamine exerts its effects at the molecular level through various mechanisms. It binds to the TAAR1 receptor, a G protein-coupled receptor, modulating catecholamine neurotransmission . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

It has been shown that male rats self-administered each PEA analog and amphetamine, as shown by significant increases in active responses versus inactive responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from phenethylamine by the enzyme phenylethanolamine N-methyltransferase . Phenethylamine itself breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase .

Properties

IUPAC Name

N-methyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASNBVQSOZSTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4104-43-2 (hydrochloride)
Record name N-Methylphenethylamine
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DSSTOX Substance ID

DTXSID10207629
Record name N-Methylphenethylamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

589-08-2
Record name N-Methylbenzeneethanamine
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Record name N-Methylphenethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylphenethylamine
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Record name N-Methylphenethylamine
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Record name N-methylphenethylamine
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Record name N-METHYLPHENETHYLAMINE
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Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of LiAlH4 (868 mg, 22.84 mmol, 1.50 equiv) in tetrahydrofuran (70 mL). This was followed by the addition of a solution of N-phenethylformamide (2.27 g, 15.23 mmol, 1.00 equiv) in tetrahydrofuran (50 mL) dropwise with stiffing while the resulting solution maintained reflux. The resulting solution was stirred overnight at reflux in an oil bath. The reaction was then quenched by the addition of water. The resulting solution was extracted with 4×30 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with dichloromethane/methanol (100:1). This resulted in 1.36 g (34%) of N-methyl-2-phenylethanamine as yellow oil.
Quantity
868 mg
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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